Boc-NH-PEG11-NHS ester
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry and Bioconjugation Principles
Polyethylene glycol (PEG) is a polymer that is non-toxic, non-immunogenic, and highly soluble in water. thermofisher.com These properties make it exceptionally useful in biological and pharmaceutical applications. thermofisher.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic properties of proteins and drugs by improving their solubility, stability, and pharmacokinetic profiles. thermofisher.comrsc.org
Bioconjugation is the chemical strategy of joining two or more molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. thermofisher.com This technique is fundamental in developing therapeutic agents, diagnostic tools, and in the study of biological processes. thermofisher.comsigmaaldrich.com Crosslinkers are the molecular bridges that facilitate this connection. sigmaaldrich.com
Boc-NH-PEG11-NHS ester is a prime example of a PEG-containing crosslinker designed for bioconjugation. The PEG11 component, a chain of eleven ethylene (B1197577) glycol units, imparts the beneficial properties of PEG, such as increased water solubility and reduced aggregation of the resulting conjugate. rsc.orgfishersci.com
Significance of Heterobifunctional Crosslinkers in Molecular Design and Functionalization
Crosslinkers can be categorized as homobifunctional or heterobifunctional. sigmaaldrich.com Homobifunctional crosslinkers possess two identical reactive groups, making them suitable for linking similar molecules. sigmaaldrich.com In contrast, heterobifunctional crosslinkers, like this compound, feature two different reactive ends. scbt.comcovachem.com This dual reactivity is a significant advantage as it allows for sequential and controlled conjugation of two dissimilar molecules, minimizing the formation of unwanted byproducts from self-conjugation or polymerization. chemscene.comgbiosciences.com
The ability to selectively link different molecules makes heterobifunctional crosslinkers invaluable for constructing complex molecular architectures. scbt.com They are instrumental in creating antibody-drug conjugates (ADCs), where a potent drug is attached to a specific antibody, and in immobilizing biomolecules onto surfaces for biosensors and diagnostic assays. scbt.comcovachem.com this compound, with its distinct reactive moieties, is a versatile tool for such precise molecular engineering. creativepegworks.com It is also identified as a PEG-based PROTAC linker, which can be utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com
Structural Architecture of this compound: Reactive Moieties and Polyether Spacer
The structure of this compound is meticulously designed for its specific functions. It consists of three key components: a Boc-protected amine, an N-hydroxysuccinimide (NHS) ester, and a PEG11 spacer.
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in chemical synthesis, particularly in peptide synthesis. americanpeptidesociety.orglibretexts.org It is stable under many reaction conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. americanpeptidesociety.orgthermofisher.com This protected amine provides a latent reactive site that can be selectively deprotected for subsequent conjugation. creativepegworks.com
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. glenresearch.comnih.govbiotium.com The reaction between an NHS ester and an amine forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com This reaction is efficient and proceeds under mild, slightly alkaline conditions (pH 7-9). fishersci.comglenresearch.com
Polyether Spacer: The PEG11 spacer is a chain of eleven repeating ethylene glycol units. This hydrophilic spacer arm not only enhances the water solubility of the crosslinker and the final conjugate but also provides a flexible linker of a defined length. thermofisher.comfishersci.com The defined length of the PEG spacer allows for precise control over the distance between the two conjugated molecules, which can be critical for optimizing the function of the final product. fishersci.com
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C34H62N2O17 |
| Molecular Weight | 770.86 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and common organic solvents like DMF and DMSO |
| Reactive Group 1 | Boc-protected amine |
| Reactive Group 2 | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm | PEG11 (11 ethylene glycol units) |
Data sourced from MedChemExpress. medchemexpress.com
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| tert-butyloxycarbonyl | (Boc) |
| N-hydroxysuccinimide | (NHS) |
| Polyethylene glycol | (PEG) |
| Trifluoroacetic acid | (TFA) |
| Proteolysis-targeting chimeras | (PROTACs) |
Structure
2D Structure
Properties
Molecular Formula |
C34H62N2O17 |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H62N2O17/c1-34(2,3)52-33(40)35-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-6-32(39)53-36-30(37)4-5-31(36)38/h4-29H2,1-3H3,(H,35,40) |
InChI Key |
JULXEDRLBGEFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Boc Nh Peg11 Nhs Ester
Synthetic Routes to Boc-NH-PEGn-NHS Ester Analogues
The synthesis of a complex molecule like Boc-NH-PEG11-NHS ester is a multi-step process that hinges on three primary stages: the construction of the PEG chain to a specific length, the introduction and protection of the terminal amine, and the activation of the terminal carboxylic acid to an NHS ester.
Strategies for Polyethylene (B3416737) Glycol Chain Elongation and Defined Length Synthesis (e.g., PEG11)
The properties of PEGylated molecules can be significantly influenced by the length of the PEG chain. nih.gov Therefore, achieving a defined length, or monodispersity, is crucial for reproducibility and optimizing performance. acs.org Unlike traditional polymerization of ethylene (B1197577) oxide which results in a mixture of chain lengths (polydisperse PEG), the synthesis of monodisperse PEGs like PEG11 requires controlled, stepwise approaches. nih.gov
Several strategies have been developed for the synthesis of monodisperse PEGs:
Iterative Stepwise Synthesis: This is the most common approach, involving the sequential addition of single ethylene glycol units or short PEG oligomers. beilstein-journals.orgbeilstein-journals.org This method often employs protecting groups to ensure unidirectional chain growth. For instance, a process might involve reacting a monomer with an acid-labile protecting group (like dimethoxytrityl, DMTr) with another PEG moiety under basic conditions (Williamson ether synthesis). beilstein-journals.orgbeilstein-journals.org The protecting group is then removed, and the cycle is repeated to elongate the chain. beilstein-journals.org
Iterative Exponential Growth: A more efficient method involves an iterative exponential growth strategy. This can rapidly produce monodisperse PEGs by, for example, using potassium bis(trimethylsilyl)amide (KHMDS) to accelerate the key Williamson ether synthesis step. acs.org
Chromatography-Free Synthesis: To improve scalability and reduce costs, methods have been developed to avoid chromatographic purification after each step. rsc.orgrsc.org These often rely on carefully planned extraction and precipitation steps to isolate the product of the desired length. rsc.org
Building a PEG11 chain would typically involve an iterative process starting from a smaller PEG fragment and adding units until the target length of 11 ethylene glycol repeats is achieved. The choice of strategy depends on the desired scale, purity, and efficiency.
Table 1: Comparison of Monodisperse PEG Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise Iterative Coupling | Sequential addition of PEG monomers with cycles of deprotection and coupling. beilstein-journals.orgbeilstein-journals.org | High control over chain length and structure. | Time-consuming, often requires purification at each step. acs.org |
| One-Pot Elongation | Uses base-labile protecting groups to combine deprotection and coupling into a single pot, reducing steps. beilstein-journals.org | Increased efficiency, lower cost, no intermediate isolation. beilstein-journals.org | May have limitations on achievable chain length. |
| Iterative Exponential Growth | Accelerates the coupling reaction to rapidly build longer PEG chains. acs.org | Highly efficient and scalable for producing large monodisperse PEGs. acs.org | May require specific, highly reactive reagents. acs.org |
| Chromatography-Free Method | Relies on extraction and crystallization for purification, avoiding column chromatography. rsc.orgrsc.org | Large-scale synthesis, lower material cost. rsc.org | Can be challenging for very long or highly hydrophilic chains. rsc.org |
Methods for Introducing the Boc-Protected Amine Functionality
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. rapp-polymere.comorganic-chemistry.org To create a Boc-amino-PEG derivative, one can start with a heterobifunctional PEG that has an amine at one terminus and a hydroxyl or carboxylic acid at the other.
The Boc group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. nih.gov Polyethylene glycol itself can be used as a solvent and mediator for this reaction, providing an efficient and environmentally friendly protocol for the N-Boc protection of various amines. oup.comresearchgate.netjapsonline.com The reaction yields the stable tert-butyl carbamate (B1207046). organic-chemistry.org This creates the Boc-NH-PEG-OH or Boc-NH-PEG-COOH intermediate, which is ready for the final esterification step.
Esterification Pathways for N-Hydroxysuccinimide Activation
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily couples with primary amines to form stable amide bonds. creativepegworks.combiochempeg.com This makes it ideal for conjugating the PEG linker to proteins, peptides, or other amine-containing molecules. avantorsciences.com
To generate the NHS ester, the corresponding PEG carboxylic acid (e.g., Boc-NH-PEG11-COOH) is reacted with N-hydroxysuccinimide. google.com This reaction requires a coupling agent, or dehydrating agent, to facilitate the formation of the ester bond. schem.jp Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creativepegworks.comgoogle.com The reaction is typically performed under mild conditions, often at a pH between 7 and 9, to yield the final this compound. creativepegworks.combiochempeg.com The resulting NHS-activated PEG is reactive toward amine groups, releasing NHS as a byproduct upon successful conjugation. researchgate.net
Table 2: Reagents for NHS Ester Formation
| Reagent Type | Examples | Role |
|---|---|---|
| Carboxylic Acid Precursor | Boc-NH-PEGn-COOH | The PEG linker containing the acid group to be activated. broadpharm.com |
| Activating Agent | N-Hydroxysuccinimide (NHS) | Forms the reactive ester. google.com |
| Coupling Agent | DCC, EDC | Promotes the condensation reaction between the carboxylic acid and NHS. creativepegworks.combiochempeg.com |
| Solvent | DMF, Dichloromethane (B109758) | Anhydrous organic solvents are typically used for the reaction. neb.com |
| Base (optional) | Triethylamine | Can be used as a base in the coupling reaction. neb.com |
Selective Chemical Deprotection of the N-Boc Group in this compound
A key feature of this compound is the ability to selectively remove the Boc protecting group to reveal a primary amine. polysciences.compolysciences.com This unmasked amine can then be used for a second, distinct conjugation reaction.
Acid-Mediated Cleavage Mechanisms of the Boc Protecting Group
The Boc group is known for its lability under acidic conditions. rapp-polymere.com The standard method for its removal involves treatment with strong acids. nih.gov
Reagents: Trifluoroacetic acid (TFA) is a very common reagent for Boc deprotection, often used neat or in a solvent like dichloromethane. nih.govnih.gov Other strong acids such as hydrochloric acid (HCl) in organic solvents, sulfuric acid, or phosphoric acid can also be employed. nih.govresearchgate.net
Mechanism: The cleavage mechanism proceeds through the protonation of the carbamate oxygen by the acid. This is followed by the collapse of the intermediate, which eliminates a stable tert-butyl cation and releases carbon dioxide and the free primary amine. organic-chemistry.org The formation of the highly stable tert-butyl cation is the thermodynamic driving force for the reaction. In some cases, scavengers are added to the reaction mixture to prevent the tert-butyl cation from reacting with other sensitive functional groups on the substrate. organic-chemistry.org
Recently, milder methods for Boc deprotection have been developed, such as using oxalyl chloride in methanol (B129727) or employing thermal conditions, which can offer greater selectivity in complex molecules. nih.govnih.govrsc.org
Table 3: Conditions for N-Boc Deprotection
| Reagent/Condition | Solvent | Temperature | Key Features |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Standard, highly effective method. nih.gov |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Common and effective alternative to TFA. nih.gov |
| Oxalyl Chloride | Methanol | Room Temperature | A mild method for selective deprotection. rsc.orguky.edu |
| Thermal (Flow Chemistry) | Methanol, Trifluoroethanol (TFE) | Elevated (e.g., 150°C) | Allows for selective deprotection based on temperature control, avoids acid catalysts. nih.gov |
Controlled Generation of Free Primary Amine for Subsequent Functionalization
The deprotection of the Boc group is a critical step that enables the stepwise functionalization of the PEG linker. polysciences.com Once the NHS ester end of the molecule has been reacted with a target molecule, the Boc group at the other end can be removed to generate a free primary amine (H₂N-PEG11-linker-Molecule1).
This newly exposed amine is nucleophilic and can participate in a wide range of subsequent conjugation chemistries. rapp-polymere.com For example, it can be reacted with another molecule containing an activated carboxylic acid, an aldehyde (via reductive amination), or an isothiocyanate. creativepegworks.com This controlled, sequential reaction capability is what makes heterobifunctional linkers like this compound so powerful for constructing precisely defined molecular architectures, such as antibody-drug conjugates or PROTACs. medchemexpress.comdcchemicals.com The ability to control which end of the linker reacts and when is fundamental to its utility.
Further Chemical Derivatization and Diversification of this compound Scaffolds
The this compound is a heterobifunctional crosslinker designed for the sequential conjugation of molecules. polysciences.comcreativepegworks.com Its architecture, featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, allows for a controlled, stepwise approach to building complex molecular structures. polysciences.com The initial step typically involves the reaction of the NHS ester with a primary amine on a target molecule. Following this initial conjugation, the real versatility of the scaffold is unlocked through the deprotection of the Boc group, which reveals a new primary amine ready for further chemical transformations. broadpharm.comaxispharm.com
This new functional handle is the gateway to diversifying the initial conjugate, enabling the attachment of additional molecular entities, from small molecules to large biomolecules. The process is foundational in fields like drug delivery and the development of therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs). dcchemicals.commedchemexpress.commedchemexpress.com
Amide Bond Formation via the Newly Accessible Amine Group
Once the NHS ester end of the this compound has been conjugated to a primary amine-containing molecule and the excess reagent is removed, the Boc protecting group can be selectively cleaved. This deprotection is typically accomplished under mild acidic conditions, most commonly using trifluoroacetic acid (TFA). biochempeg.commasterorganicchemistry.com The treatment exposes a terminal primary amine on the polyethylene glycol (PEG) linker, making it available for subsequent coupling reactions. broadpharm.comaxispharm.com
The most common and robust method for derivatizing this newly formed amine is through the formation of a stable amide bond with a carboxyl-group-containing molecule. This reaction requires the activation of the carboxylic acid using a coupling agent to facilitate the nucleophilic attack from the amine. A variety of standard peptide coupling reagents can be employed for this purpose, allowing for high-yield amide bond formation under mild conditions. biochempeg.combiochempeg.com
The choice of coupling agent can be tailored based on the specific substrates and desired reaction conditions. Below is a table detailing common coupling reagents used for this transformation.
| Reagent Class | Example Reagent | Abbreviation | Key Features |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective; produces a dicyclohexylurea (DCU) precipitate. |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble carbodiimide; byproducts are water-soluble and easily removed. biochempeg.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, suitable for sterically hindered amino acids. |
| Aminium/Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very efficient, rapid coupling with minimal side reactions. biochempeg.combiochempeg.com |
The general reaction scheme proceeds as follows:
Deprotection: The Boc-protected conjugate is treated with an acid, such as TFA, often in a solvent like dichloromethane (DCM), to remove the Boc group and yield a primary amine.
Coupling: The resulting amine-PEG-conjugate is reacted with a carboxylic acid in the presence of a coupling agent (e.g., HATU, EDC) and often a base (e.g., diisopropylethylamine, DIPEA) to facilitate the formation of a stable amide bond. masterorganicchemistry.combiochempeg.com
This two-step process provides a reliable method for linking two different molecules with the hydrophilic PEG11 spacer, which can enhance the solubility and pharmacokinetic properties of the final conjugate. axispharm.combiochempeg.com
Integration into Complex Molecular Architectures and Multivalent Systems
The ability to perform sequential conjugations makes the this compound an ideal building block for creating complex, multifunctional molecular architectures. polysciences.com This is particularly valuable in the construction of multivalent systems, where multiple binding domains are brought together to achieve enhanced affinity (avidity) or to bridge two distinct biological targets.
A prominent application of this linker is in the synthesis of PROTACs. dcchemicals.commedchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein intended for degradation, while the other binds to an E3 ubiquitin ligase. medchemexpress.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com
The synthesis of a PROTAC using a this compound linker typically follows a defined pathway:
| Step | Action | Description | Result |
| 1 | First Conjugation | The NHS ester of the linker reacts with a primary or secondary amine on the E3 ligase ligand (or the target protein ligand). | A stable amide bond is formed, linking the first ligand to the PEG chain. The other end remains Boc-protected. |
| 2 | Deprotection | The Boc group is removed under acidic conditions (e.g., TFA). broadpharm.comaxispharm.com | A reactive primary amine is exposed at the terminus of the PEG linker. polysciences.com |
| 3 | Second Conjugation | The newly exposed amine is coupled to a carboxylic acid group on the second ligand (target protein ligand or E3 ligase ligand) using standard amide coupling chemistry (e.g., HATU, EDC). biochempeg.combiochempeg.com | The final heterobifunctional PROTAC molecule is formed, with the two distinct ligands connected by the PEG11 spacer. |
Advanced Bioconjugation and Functionalization Strategies Utilizing Boc Nh Peg11 Nhs Ester
Orthogonal Bioconjugation Strategies Enabled by Boc-NH-PEG11-NHS Ester Derivatives
The true utility of this compound lies in its heterobifunctional nature, which facilitates orthogonal bioconjugation strategies. acs.org The Boc-protected amine provides a latent reactive site that can be revealed in a subsequent step, allowing for the controlled, stepwise assembly of complex bioconjugates. acs.org
The Boc protecting group is stable under the conditions required for the NHS ester-amine coupling reaction but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). This orthogonality allows for a sequential functionalization workflow.
First, the NHS ester is reacted with a primary amine on the initial target molecule. After this initial conjugation, the Boc group is removed to expose a new primary amine at the terminus of the PEG linker. This newly deprotected amine can then be reacted with a second molecule containing a compatible reactive group, enabling the precise construction of well-defined bioconjugates. acs.org This stepwise approach is fundamental in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), where specific ligands for a target protein and an E3 ubiquitin ligase are joined by a linker. medchemexpress.commedchemexpress.com
Following the deprotection of the Boc group, the newly exposed terminal amine on the PEG linker can be subjected to a variety of chemo-selective ligation reactions. This allows for the introduction of a second, distinct molecular entity with high specificity. For example, the deprotected amine can be coupled to a molecule containing an NHS ester, an isothiocyanate, or a carboxylic acid (activated with a carbodiimide).
A particularly powerful approach is native chemical ligation (NCL), which involves the reaction of a peptide or protein with a C-terminal thioester and another with an N-terminal cysteine. nih.govacs.org While the deprotected amine of the PEG linker itself does not directly participate in NCL, it can be readily modified to introduce a cysteine residue or a thioester group, thereby enabling its use in this highly specific ligation method. nih.gov This allows for the joining of the PEG-linked molecule to a protein or peptide with the formation of a native peptide bond at the ligation site. thieme-connect.de This chemo-selective ligation strategy is invaluable for creating complex, multifunctional biomaterials and therapeutic constructs.
Stepwise Functionalization for Precision Bioconjugate Synthesis
PEGylation Effects Imparted by this compound Conjugation
The covalent attachment of Poly(ethylene glycol) (PEG) chains, a process known as PEGylation, to molecules and surfaces is a widely employed strategy to impart desirable physicochemical properties. The use of heterobifunctional linkers like this compound allows for a controlled PEGylation process. The key effects of conjugating this specific linker, featuring a medium-length 11-unit PEG chain, are detailed in the following subsections.
Strategies for Enhancing Hydrophilicity and Aqueous Solubility of Conjugates
The conjugation of this compound to poorly soluble compounds is a key strategy to enhance their hydrophilicity and aqueous solubility. The PEG portion of the molecule is inherently hydrophilic and can increase the solubility of the resulting conjugate in aqueous media. broadpharm.com This is particularly beneficial in pharmaceutical and biotechnological applications where the administration or use of hydrophobic molecules is limited by their low solubility.
The length of the PEG chain plays a crucial role in determining the extent of the solubility enhancement. While shorter PEG chains (e.g., PEG5-PEG8) offer certain advantages like reduced steric hindrance, longer chains such as the 11-unit PEG in this compound provide a better balance of increased solubility and adequate spacing for biological interactions. medchemexpress.com This makes it well-suited for applications like the development of antibody-drug conjugates and other protein-based therapeutics. medchemexpress.com The resulting PEGylated conjugates are not only more soluble in water and aqueous buffers but also show solubility in various organic solvents like chloroform, methylene (B1212753) chloride, DMF, and DMSO. mdpi.com
Table 1: Influence of PEG Chain Length on Conjugate Properties
| PEG Chain Length | Expected Impact on Hydrophilicity/Solubility | Key Considerations |
| Short (e.g., < 5 units) | Moderate increase in hydrophilicity. | Lower risk of altering biological activity. |
| Medium (e.g., 5-12 units) | Significant improvement in aqueous solubility. | Provides a good balance between solubility and maintaining biological function. medchemexpress.com |
| Long (e.g., > 12 units) | Highest increase in hydrophilicity and solubility. | May lead to a larger hydrodynamic radius, potentially affecting pharmacokinetics and cellular uptake. medchemexpress.com |
Modulation of Conformational Dynamics and Biorecognition
The attachment of a PEG chain via this compound can influence the conformational dynamics and biorecognition of the conjugated molecule. While significant alterations to the secondary and tertiary structure of proteins are generally not observed, subtle changes can occur that modulate their biological activity and interactions.
However, the binding properties of the conjugated molecule can be altered. For instance, isothermal titration calorimetry (ITC) has revealed that PEGylation of BSA can change its binding profile to other molecules. nih.gov Similarly, surface plasmon resonance (SPR) analysis has been employed to assess the immunoreactivity of antibodies after conjugation with NHS esters. nih.gov These studies have shown that while some conjugates retain high levels of immunoreactivity, others may exhibit a progressive loss of reactivity with increased modification. nih.gov This modulation of biorecognition is a critical factor to consider in the design of targeted therapies and diagnostic agents.
Table 2: Research Findings on the Impact of PEGylation on Protein Structure and Function
| Analytical Technique | Protein Studied | Key Findings | Reference |
| Circular Dichroism (CD) | Bovine Serum Albumin (BSA) | Secondary and tertiary structure was independent of PEGylation. | nih.gov |
| Circular Dichroism (CD) | Cytochrome C | PEGylation did not cause significant changes to the secondary and tertiary structures. | mdpi.com |
| Isothermal Titration Calorimetry (ITC) | Bovine Serum Albumin (BSA) | PEGylation altered the binding profile of BSA to sodium dodecyl sulphate. | nih.gov |
| Surface Plasmon Resonance (SPR) | Anti-fluorescein and Anti-biotin Monoclonal Antibodies | Minor changes in apparent equilibrium dissociation constants after conjugation with an NHS ester. Anti-fluorescein conjugates retained >90% immunoreactivity, while anti-biotin conjugates showed a progressive loss of reactivity with increased substitution. | nih.gov |
Reduction of Non-Specific Interactions on Modified Surfaces
A primary application of modifying surfaces with PEG linkers such as this compound is to reduce non-specific interactions, particularly the adsorption of proteins. nih.gov This is a critical requirement for various biomedical and diagnostic devices, including biosensors and drug delivery systems, where non-specific binding can lead to false signals and reduced efficacy. nanoscience.com
The hydrophilic and flexible nature of the PEG chain creates a hydrated layer on the surface that acts as a physical and energetic barrier to protein adsorption. nih.gov Longer PEG chains are generally more effective in passivating a surface against protein binding, provided they are grafted at a sufficient density. nih.gov
Quantitative studies have demonstrated the effectiveness of PEGylation in minimizing non-specific binding. For example, hydrogels modified with PEG-diacrylate showed a 10-fold decrease in non-specific protein binding in immunoassays. nih.gov Techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) are powerful tools for studying the real-time adsorption and desorption of proteins on modified surfaces, allowing for the characterization of the anti-fouling properties of PEGylated surfaces. nih.govfrontiersin.org
Table 3: Impact of Surface PEGylation on Non-Specific Protein Adsorption
| Surface Modification | Analytical Method | Key Finding | Reference |
| PEG-diacrylate modified hydrogel | Fluorescence immunoassay | 10-fold decrease in non-specific binding. | nih.gov |
| PLL-b-PEG block copolymers on mica | Atomic Force Microscopy (AFM) | Longer PEG chains are more effective in passivating a surface against protein binding. | nih.gov |
| Thiolated gold surface | Quartz Crystal Microbalance with Dissipation (QCM-D) | Allows for real-time measurement of protein adsorption and viscoelastic properties of the adsorbed layer. | nih.gov |
Applications of Boc Nh Peg11 Nhs Ester in Advanced Molecular and Material Sciences
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. broadpharm.combiochempeg.com These molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. broadpharm.comaxispharm.com The linker is a pivotal component, significantly influencing the PROTAC's efficacy, selectivity, and physicochemical properties. axispharm.comacs.org
Boc-NH-PEG11-NHS ester is a prime example of a PEG-based linker used in the modular synthesis of PROTACs. medchemexpress.commedchemexpress.com PEG linkers are among the most common motifs used in PROTAC design due to several advantageous properties. biochempeg.comnih.gov The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a controlled, stepwise synthesis. The amine can be deprotected under specific conditions to allow conjugation to one of the two ligands (either for the POI or the E3 ligase), while the NHS ester provides a reactive handle for coupling to the other ligand, which typically contains a primary amine.
The NHS ester group readily reacts with primary amine groups on ligands or protein surfaces to form stable, covalent amide bonds under physiological conditions. researchgate.netnih.gov This bio-orthogonal reaction is highly specific and efficient, making it a cornerstone of bioconjugation chemistry. The use of bifunctional PEG motifs like this compound facilitates the rapid and straightforward assembly of PROTAC libraries with varied structures for optimization studies. biochempeg.comnih.gov
The defined length of the 11-unit PEG chain is a key feature. The ability to easily tune linker length by selecting different PEG chain lengths is crucial for optimizing a PROTAC's biological activity. biochempeg.comnih.gov This tunability allows researchers to systematically investigate the structure-activity relationship (SAR) to identify the optimal distance between the target protein and the E3 ligase. explorationpub.com
Table 1: Properties and Roles of Functional Groups in this compound
| Functional Group | Chemical Structure | Role in PROTAC Synthesis | Key Benefit |
| Boc-Amine | (CH₃)₃CO-C(O)-NH- | Protected amine for sequential conjugation | Allows for controlled, directional assembly of the PROTAC molecule. |
| PEG11 Linker | -(CH₂CH₂O)₁₁- | Provides a flexible, hydrophilic spacer of defined length | Enhances solubility, influences ternary complex geometry, and allows for length tuning. |
| NHS Ester | -C(O)O-N(COCH₂)₂ | Reactive group for amine coupling | Forms stable covalent amide bonds with primary amines on ligands or proteins. researchgate.netnih.gov |
The length of the linker connecting the two ligands in a PROTAC is a critical determinant of its ability to form a productive ternary complex (POI-PROTAC-E3 ligase) and induce protein degradation. broadpharm.comcreative-biolabs.com If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination of the target. explorationpub.com
Research has demonstrated that the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined on a case-by-case basis. broadpharm.com For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was significantly more potent at degrading the target compared to a 12-atom linker, even though both had similar binding affinities for the ER. nih.govnih.govresearchgate.netsigmaaldrich.com In another case, a shorter 8-atom PEG linker was found to be optimal for homo-PROTACs designed to degrade the Cereblon (CRBN) E3 ligase itself. explorationpub.com The PEG11 linker in this compound provides a specific length that can be systematically compared against other lengths (e.g., PEG3, PEG5, PEG8) to fine-tune the distance between the recruited proteins and maximize degradation efficiency. creative-biolabs.comnih.gov
Beyond length, the chemical properties of the linker, such as flexibility and hydrophilicity, play a crucial role in PROTAC function. biochempeg.comaxispharm.com The PEG chain of this compound imparts both of these characteristics.
Flexibility: The inherent flexibility of the PEG chain is a key factor. creative-biolabs.com A flexible linker can adopt multiple conformations, which may enhance the ability of the PROTAC to facilitate productive interactions between the POI and E3 ligase, even if their binding sites are not perfectly pre-aligned. elifesciences.org This conformational adaptability can help overcome potential steric clashes and stabilize the ternary complex, which is essential for efficient protein tagging and degradation. axispharm.comelifesciences.org
Influence of PEG Linker Length (e.g., PEG11) on E3 Ligase and Target Protein Engagement
Functionalization of Nanocarriers and Particulate Systems
The same chemical principles that make this compound valuable in PROTAC design also apply to the surface modification of nanomaterials for research and therapeutic applications. The process of attaching PEG chains to a surface, known as PEGylation, is a widely used strategy to improve the biocompatibility and performance of nanocarriers. biochempeg.com
Liposomes and other nanoparticles are often rapidly cleared from the bloodstream by the mononuclear phagocyte system. mdpi.comresearchgate.net Surface modification with PEG chains creates a hydrophilic, protective layer around the nanoparticle. biochempeg.com This PEG layer provides a steric barrier that reduces the adsorption of plasma proteins (opsonins), thereby preventing recognition by phagocytic cells and significantly prolonging circulation time. biochempeg.comnih.gov
This compound can be used in a two-step process to PEGylate surfaces. First, the NHS ester end can be reacted with amine groups present on the surface of a nanoparticle or liposome (B1194612) (or on a lipid anchor incorporated into the liposome). Following this conjugation, the Boc protecting group can be removed to expose a terminal amine, which can then be used for further functionalization if desired. The PEG11 chain provides a spacer of sufficient length to confer the desired "stealth" properties, helping to prevent aggregation and improve the stability of the formulation. biochempeg.comnih.gov
Table 2: Research Applications of PEGylated Nanocarriers
| Application Area | Purpose of PEGylation | Benefit of Using this compound |
| Drug Delivery | Increase drug circulation half-life, improve solubility, and enable targeted delivery. nih.gov | Provides a hydrophilic spacer to create a "stealth" coating and a reactive handle (after Boc deprotection) for attaching targeting ligands. biochempeg.com |
| Bioimaging | Enhance the stability and biocompatibility of imaging probes (e.g., quantum dots, gold nanoparticles). researchgate.net | Reduces non-specific binding of probes to biological components, improving signal-to-noise ratio. The NHS ester allows for covalent attachment of the PEG linker to the probe surface. |
| Diagnostics | Stabilize nanoparticle-based sensors and reduce fouling in biological samples. rsc.org | Creates a biocompatible surface that resists protein adsorption, ensuring the sensor's reactive sites remain accessible. cytodiagnostics.com |
The true power of heterobifunctional linkers like this compound lies in their ability to covalently attach other molecules to a surface. The NHS ester group is a highly effective tool for this purpose, reacting specifically with primary amines found in peptides, proteins, antibodies, and amine-modified imaging probes. researchgate.netnih.govaurion.nl
For example, in targeted drug delivery, a nanoparticle can first be PEGylated using a linker. A certain percentage of these PEG linkers can have a terminal reactive group, such as an NHS ester. This allows for the covalent attachment of a targeting ligand (e.g., an antibody or peptide) that specifically recognizes receptors overexpressed on cancer cells. researchgate.net This strategy enhances the accumulation of the nanocarrier at the desired site, increasing therapeutic efficacy. nih.gov Similarly, fluorescent dyes or other imaging probes can be covalently linked to nanoparticle surfaces for diagnostic and research applications, with the PEG spacer minimizing any potential quenching or steric hindrance effects on the probe's function. researchgate.netcytodiagnostics.com The this compound provides the necessary components—a reactive NHS ester for conjugation and a PEG spacer—to facilitate these advanced functionalization strategies.
Surface Modification of Liposomes and Nanoparticles for Research Applications
Engineering of Biomaterial Surfaces and Self-Assembled Monolayers (SAMs)
The ability to control the surface chemistry of biomaterials is paramount for their application in diagnostics, medical implants, and tissue engineering. This compound and similar PEGylated linkers are instrumental in creating functionalized surfaces with tailored properties. The process often involves the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate. rsc.orgresearchgate.net
A significant challenge in the development of reliable biosensors is the prevention of biofouling—the non-specific adsorption of proteins, cells, and other biomolecules onto the sensor surface. This fouling can obscure signals, reduce sensitivity, and lead to false-positive results. The grafting of PEG layers onto surfaces is a widely adopted and effective strategy to create anti-fouling coatings. db-thueringen.denih.govmdpi.com
The mechanism behind PEG's anti-fouling properties is attributed to the formation of a tightly bound hydration layer around the flexible PEG chains, which creates a steric barrier that repels approaching biomolecules. rsc.org this compound can be used to construct these protective layers. For instance, a surface can first be functionalized to present primary amine groups. The NHS ester end of this compound then reacts with these surface amines, covalently tethering the PEG linker to the substrate. researchgate.net This process creates a dense layer of PEG chains that renders the surface resistant to non-specific binding. This is crucial for biosensing platforms where only the specific binding of a target analyte to a capture molecule is desired. d-nb.info The Boc-protected amine at the distal end of the PEG chain can then be deprotected and used to immobilize specific bioreceptors, such as antibodies or nucleic acids, for targeted analyte detection. polysciences.com
Table 1: Principles of PEG-Based Anti-Fouling Surface Engineering
| Principle | Description | Relevance to Biosensing |
|---|---|---|
| Steric Repulsion | The flexible, hydrophilic PEG chains are in constant thermal motion, creating a dynamic zone that sterically hinders the close approach of proteins and other macromolecules. rsc.org | Prevents large biomolecules in complex samples (e.g., blood serum) from adsorbing and interfering with the sensor's operation. |
| Hydration Layer | PEG chains have a strong affinity for water molecules, forming a tightly associated hydration shell. This water layer presents an energetic barrier to the displacement required for protein adsorption. rsc.org | Reduces the signal-to-noise ratio by minimizing background signal from non-specific binding. |
| Surface Passivation | By reacting with available functional groups on a surface, the PEG linkers effectively "passivate" the area, preventing it from participating in unwanted interactions. researchgate.net | Ensures that the only interactions occurring are those with the specific bioreceptors, increasing sensor specificity and reliability. |
Beyond preventing adhesion, surface functionalization is critical for promoting desired cell behaviors in culture, such as attachment, proliferation, and differentiation. This compound is an ideal linker for these applications, enabling the creation of biocompatible surfaces that mimic the cellular microenvironment. biochempeg.comacs.org
A common strategy involves tethering cell adhesion motifs to a surface. biochempeg.com For example, peptides containing the Arg-Gly-Asp (RGD) sequence, which is a well-known motif that binds to cell surface integrin receptors, can be conjugated to a PEGylated surface. acs.orgbiochempeg.com The process can be performed in a stepwise manner using this compound. First, the NHS ester end is used to attach the linker to an amine-functionalized substrate. The surface-bound Boc groups are then deprotected to expose primary amines. Finally, an RGD peptide with a reactive carboxyl group (or an activated NHS ester) is coupled to the newly formed amines. This creates a surface where cells can specifically attach via the RGD ligands, while the surrounding PEG layer prevents non-specific cell adhesion. acs.org This level of control is essential for studying cell-surface interactions, developing defined scaffolds for tissue engineering, and improving the biocompatibility of medical implants. jenkemusa.com
Table 2: Strategies for Surface Functionalization in Cell Culture
| Functionalization Goal | Strategy Using PEG Linkers | Example Application |
|---|---|---|
| Promote Cell Adhesion | Covalently attach cell-adhesive peptides (e.g., RGD, IKVAV) to the distal end of surface-grafted PEG chains. acs.orgbiochempeg.com | Coating of tissue culture polystyrene plates to support the growth of anchorage-dependent cells. |
| Control Cell Spreading | Create micropatterned surfaces with regions of cell-adhesive ligands interspersed with anti-fouling PEG regions. | Studying the effects of cell geometry on cellular function and differentiation. |
| Create 3D Microenvironments | Use heterobifunctional PEGs to crosslink hydrogels or functionalize nanofibers, incorporating growth factors or adhesion ligands. jenkemusa.com | Developing scaffolds that mimic native extracellular matrix for regenerative medicine and organoid culture. |
Development of Anti-Fouling Coatings for Biosensing Platforms
Modification of Biomacromolecules for Research Applications
The covalent modification of biomacromolecules like proteins and nucleic acids with PEG chains (PEGylation) is a cornerstone of bioconjugate chemistry. This compound facilitates these conjugations, enabling the synthesis of advanced research tools and therapeutic candidates.
The NHS ester moiety of this compound reacts efficiently and specifically with primary amine groups present on proteins and polypeptides. creative-proteomics.com These primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. mdpi.comnih.gov The reaction, a nucleophilic acyl substitution, proceeds under mild, physiological to slightly alkaline pH conditions (typically pH 7.2-8.5) and results in the formation of a highly stable amide bond, permanently linking the PEG chain to the protein. creative-proteomics.comthermofisher.com
This conjugation is a powerful method for modifying protein properties. The Boc-protected amine at the other end of the linker remains inert during this step, allowing for subsequent, orthogonal conjugation after deprotection with acid. jenkemusa.comnih.gov While the reaction is highly selective for primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly at higher pH and with a large excess of the NHS ester reagent. nih.govnih.gov Careful control of reaction conditions is therefore important to ensure specific and predictable conjugation.
Table 3: Key Parameters for Protein Conjugation with NHS Esters
| Parameter | Typical Range/Condition | Rationale and Considerations |
|---|---|---|
| pH | 7.2 - 8.5 | At this pH, primary amines are sufficiently deprotonated and nucleophilic to react. Below pH 7, the reaction is slow. Above pH 9, hydrolysis of the NHS ester becomes a significant competing reaction. thermofisher.com |
| Buffer | Phosphate, Borate, Bicarbonate, HEPES | Buffers must be free of primary amines (e.g., Tris), as these will compete with the target protein for reaction with the NHS ester. lumiprobe.com |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used to slow both the conjugation reaction and the competing hydrolysis reaction, which can be beneficial for sensitive proteins or long reaction times. thermofisher.com |
| Molar Ratio | Variable (e.g., 5- to 20-fold excess of linker) | The optimal ratio of linker-to-protein depends on the number of available amines on the protein and the desired degree of labeling. A higher excess increases the likelihood of multiple PEGylations per protein. nih.gov |
Similar to proteins, nucleic acids can be functionalized for a wide range of applications. Standard oligonucleotides lack a primary amine suitable for NHS ester chemistry, so they are first synthesized with or post-synthetically modified to include a primary amine group, often at the 3' or 5' terminus via a linker arm. creative-biogene.comgoogle.com
This compound can then be used to covalently attach the PEG linker to this amine-modified oligonucleotide. medchemexpress.com The reaction chemistry is identical to that of protein conjugation, where the NHS ester reacts with the terminal primary amine of the oligonucleotide to form a stable amide bond. google.comnih.gov The reaction is typically carried out in an aqueous buffer at a pH between 7.5 and 8.5. lumiprobe.comaatbio.com The resulting oligonucleotide-PEG conjugate benefits from the properties imparted by the PEG chain, such as increased solubility and biocompatibility. The Boc-protected amine provides a latent functional handle for attaching other molecules, such as fluorophores, quenchers, or small molecule drugs, in a subsequent step. nih.gov
Table 4: General Protocol for Derivatizing Amine-Modified Oligonucleotides
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Oligonucleotide Preparation | Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at pH 7.5-8.5. lumiprobe.comaatbio.com | Ensure complete removal of any amine-containing storage buffers (e.g., Tris) via dialysis or precipitation to prevent side reactions. aatbio.com |
| 2. Linker Preparation | Dissolve this compound in an anhydrous organic solvent like DMSO or DMF immediately before use. lumiprobe.com | NHS esters are susceptible to hydrolysis in aqueous environments, so stock solutions should be prepared in anhydrous solvent and added to the reaction last. lumiprobe.com |
| 3. Conjugation Reaction | Add the linker solution to the oligonucleotide solution and allow to react for 1-4 hours at room temperature. aatbio.com | The reaction progress can be monitored using techniques like HPLC or gel electrophoresis. |
| 4. Purification | Purify the resulting conjugate to remove excess linker and unreacted oligonucleotide using methods such as ethanol (B145695) precipitation, HPLC, or size-exclusion chromatography. nih.govaatbio.com | Thorough purification is essential to ensure the final product is well-defined for downstream applications. |
Mechanistic Investigations and Theoretical Considerations in Boc Nh Peg11 Nhs Ester Chemistry
Elucidation of Reaction Mechanisms and Transition States for NHS Ester Reactions
The conjugation of Boc-NH-PEG11-NHS ester to a primary amine-containing molecule proceeds via a nucleophilic acyl substitution, a well-characterized reaction pathway in organic and bioconjugation chemistry. nih.govnih.gov The N-hydroxysuccinimide (NHS) ester serves as an efficient acylating agent, selectively reacting with the unprotonated form of primary aliphatic amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a highly stable amide bond. nih.govnih.gov
The mechanism is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the NHS ester. nih.gov This leads to the formation of a high-energy, transient tetrahedral intermediate. nih.govspirochem.com Subsequently, this intermediate collapses, expelling the N-hydroxysuccinimide group, which is an excellent leaving group, to yield the final, stable amide-linked product. nih.gov The transition state of this reaction is the fleeting, high-energy structure of the tetrahedral intermediate.
A critical factor governing the reaction's efficiency is the pH of the medium. The reaction is typically performed in buffers with a pH range of 7.2 to 9.0. mdpi.com This alkaline condition is a compromise: it ensures a sufficient concentration of the deprotonated, nucleophilic amine, which is necessary for the reaction to proceed, while minimizing a significant competing reaction—hydrolysis of the NHS ester. mdpi.comnih.govresearchgate.net At higher pH values, the rate of hydrolysis, where water acts as the nucleophile, increases dramatically and can significantly reduce the yield of the desired conjugate. ub.edu While reactions with other nucleophilic residues like tyrosine, serine, and threonine are possible, they are generally much slower and the resulting ester linkages are less stable compared to the robust amide bond formed with primary amines. nih.govub.edu
Table 1: Influence of pH on NHS Ester Reaction Kinetics
This interactive table summarizes the pH-dependent competition between aminolysis (the desired reaction with an amine) and hydrolysis (reaction with water) for a typical NHS ester. Note how the half-life of hydrolysis decreases sharply as the pH becomes more alkaline.
| pH Value | Predominant Amine State | Reaction with NHS Ester | Competing Hydrolysis Rate | Half-life of Hydrolysis (at 4°C) | Optimal for Conjugation? |
| < 7.0 | Protonated (R-NH₃⁺) | Very slow; low nucleophilicity | Slow | > 4-5 hours mdpi.comub.edu | No |
| 7.2 - 8.0 | Equilibrium (R-NH₃⁺ ⇌ R-NH₂) | Efficient reaction | Moderate | ~1 hour (at pH 8) ub.edu | Yes, good balance |
| 8.0 - 9.0 | Deprotonated (R-NH₂) | Very fast reaction | Fast | ~10 minutes (at pH 8.6) mdpi.comub.edu | Yes, but requires careful control |
| > 9.0 | Deprotonated (R-NH₂) | Very fast reaction | Very fast; dominates | < 10 minutes | No, hydrolysis is too rapid |
Conformational Analysis and Dynamics of PEG Linkers in Bioconjugation Environments
In aqueous solution, the PEG chain is highly hydrated, with each ethylene (B1197577) oxide unit capable of forming hydrogen bonds with approximately two to three water molecules. researchgate.net This extensive hydration shell contributes to the high water solubility and biocompatibility of PEGylated molecules. nih.gov The conformational state of a PEG linker is best described as a random coil, a statistical model representing a flexible chain that can adopt a multitude of shapes. acs.orgmdpi.com Its flexibility arises from the free rotation around the C-C and C-O bonds in its backbone. nih.gov
Molecular dynamics (MD) simulations have been instrumental in characterizing the dynamic nature of PEG linkers. mdpi.comuaeu.ac.ae These simulations show that the linker exists not in a single conformation but as an ensemble of rapidly interconverting structures. uaeu.ac.ae All-atom MD simulations have revealed that even short PEG linkers can exhibit distinct "open" (extended) and "closed" (compact) states, with the linker dynamically transitioning between them. uaeu.ac.ae This flexibility allows the linker to act as a versatile spacer, accommodating a range of distances between conjugated partners without inducing significant strain. researchgate.net The size of the PEG coil is often quantified by its radius of gyration (Rg), which is a measure of its spatial extent. As the length of the PEG chain increases, so does its Rg, though not in a simple linear fashion, consistent with the behavior of a polymer in a good solvent. mdpi.com
Table 2: Physicochemical and Conformational Properties of PEG Chains in Aqueous Solution
This interactive table presents key parameters derived from experimental and computational analyses of PEG chains of varying lengths, illustrating the relationship between molecular weight and physical size.
| PEG Chain (Number of Units) | Approx. Molecular Weight (Da) | Radius of Gyration (Rg) (nm) | Hydrodynamic Radius (Rh) (nm) | Dominant Conformation Model |
| PEG4 | ~200 | ~0.5 - 0.7 | ~0.6 - 0.8 | Random Coil |
| PEG11/12 | ~530 - 570 | ~0.9 - 1.1 | ~1.0 - 1.2 | Random Coil mdpi.com |
| PEG24 | ~1100 | ~1.4 - 1.6 | ~1.5 - 1.7 | Random Coil / Dumbbell acs.org |
| PEG45 (2 kDa) | ~2000 | ~1.8 - 2.2 | ~1.9 - 2.3 | Random Coil / Dumbbell acs.org |
Computational Approaches in Designing and Predicting Linker-Mediated Interactions
Computational chemistry provides powerful tools for designing and understanding bioconjugates containing linkers like this compound. These methods allow for the prediction of molecular properties and interactions at an atomic level of detail that is often inaccessible through experimentation alone. nih.govresearchgate.net
Molecular Dynamics (MD) simulations are a cornerstone for studying the conformational dynamics of PEG linkers and the resulting bioconjugates. mdpi.comresearchgate.net By simulating the motions of atoms over time, MD can reveal the ensemble of conformations adopted by the PEG chain, predict the hydrodynamic radius of the conjugate, and assess how PEGylation might affect the structure and flexibility of a target protein. nih.govnih.gov For instance, simulations can show how a PEG linker might wrap around a peptide or sterically block an active site, providing crucial insights for designing linkers of optimal length and flexibility. researchgate.net Coarse-grained (CG) MD models, which simplify the atomic representation, enable simulations of larger systems and longer timescales, making them suitable for studying the self-assembly of PEGylated nanoparticles or their interactions with cell membranes. mdpi.com
Quantum Mechanics (QM) calculations are employed to investigate the electronic details of the conjugation reaction itself. mdpi.com QM methods can be used to calculate the energy profile of the reaction between the NHS ester and an amine, identifying the energies of the reactants, the tetrahedral intermediate, and the transition state. researchgate.net This information helps in understanding the reaction kinetics and the factors that influence reactivity. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reactive core with high-level QM and the surrounding protein and solvent with more efficient MM force fields, offer a powerful compromise for studying enzyme-catalyzed reactions or reactions in complex biological environments. mdpi.com The integration of these computational approaches allows for the rational design of linkers and bioconjugation strategies, helping to predict and optimize the properties of the final molecule. nih.govnih.gov
Table 3: Application of Computational Methods in Linker Chemistry
This interactive table outlines the primary computational techniques used in the study of bioconjugates and their specific applications in the context of this compound chemistry.
| Computational Method | Primary Application | Key Insights Provided | Relevant Scale |
| Molecular Dynamics (MD) - All-Atom | Conformational analysis of PEG linker and bioconjugate | Linker flexibility, open/closed states, hydrodynamic radius, solvent interactions, impact on protein structure. mdpi.comuaeu.ac.ae | Single molecule, small complexes |
| Molecular Dynamics (MD) - Coarse-Grained | Simulation of large systems and self-assembly | Behavior of PEGylated nanoparticles, interaction with membranes, drug carrier properties. nih.govmdpi.com | Large complexes, membranes |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms | Transition state structures and energies, reaction energy barriers, electronic properties of reactants. mdpi.comresearchgate.net | Reactive center (< 100 atoms) |
| QM/MM (Hybrid Method) | Reaction mechanism in a biological environment | Enzyme catalysis, solvent effects on reaction, detailed active site interactions. mdpi.com | Reactive center within a large system |
| Molecular Docking | Predicting binding modes | How a PEGylated molecule might interact with a receptor; initial placement for MD simulations. mdpi.com | Protein-ligand complexes |
Analytical and Characterization Methodologies for Boc Nh Peg11 Nhs Ester and Its Conjugates
Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Boc-NH-PEG11-NHS ester. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure, confirming the presence of the key functional groups: the Boc-protecting group, the polyethylene (B3416737) glycol (PEG) chain, and the N-hydroxysuccinimide (NHS) ester.
In ¹H NMR spectroscopy, characteristic peaks confirm the integrity of the molecule. For instance, the protons of the tert-butyloxycarbonyl (Boc) group typically appear as a singlet in the upfield region of the spectrum. The repeating ethylene (B1197577) glycol units of the PEG11 chain produce a complex series of signals, while the protons associated with the NHS ester and the succinimide (B58015) ring have distinct chemical shifts. The presence of these signals in the expected regions and with the correct integrations confirms the successful synthesis of the linker. semanticscholar.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Functional Group | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Boc (tert-butyl) | 1.37 |
| PEG (-CH₂CH₂O-) | 3.49-3.21 |
| NHS Ester Protons | 2.83-2.56 |
| Amide NH | 6.83 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. semanticscholar.org
Chromatographic Methods for Purity Assessment and Conjugate Separation (e.g., High-Performance Liquid Chromatography, Gel Permeation Chromatography)
Chromatographic techniques are indispensable for assessing the purity of the this compound and for separating the resulting conjugates from unreacted starting materials. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are two of the most common methods employed. frontiersin.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for determining the purity of the this compound. nih.gov The compound is separated based on its hydrophobicity, and a high-purity sample will exhibit a single, sharp peak. After conjugation, RP-HPLC can be used to separate the more hydrophobic PEGylated conjugate from the unreacted, more hydrophilic biomolecule. nih.gov The retention time of the conjugate will be significantly different from that of the starting materials. nih.gov Purity levels of ≥95% are often required for research applications. biochempeg.com
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. resolvemass.ca This technique is particularly useful for analyzing the successful conjugation of the PEG linker to a larger biomolecule, such as a protein. The PEGylated conjugate, having a larger molecular size, will elute earlier from the column than the unreacted biomolecule. nih.gov GPC can also provide information about the molecular weight distribution of the PEG linker itself. resolvemass.cachromatographyonline.com
Table 2: Comparison of Chromatographic Methods for PEG Conjugate Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| RP-HPLC | Separation based on hydrophobicity. | Purity assessment of the linker and separation of the conjugate from unreacted biomolecules. frontiersin.orgnih.gov |
| GPC/SEC | Separation based on molecular size. | Confirmation of conjugation by observing an increase in molecular weight and separation of the conjugate. nih.govresolvemass.ca |
Mass Spectrometry for Molecular Weight Verification and Conjugate Characterization (e.g., MALDI-TOF, LC-MS)
Mass spectrometry (MS) is a critical analytical tool for the precise determination of the molecular weight of this compound and its conjugates. frontiersin.org This verification is essential to confirm the identity of the compound and the success of the conjugation reaction.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is frequently used to confirm the molecular weight of the PEGylated conjugate. nih.gov A clear shift in the mass spectrum to a higher molecular weight corresponding to the addition of the Boc-NH-PEG11-NHS moiety provides direct evidence of successful conjugation. frontiersin.org This technique is particularly useful for analyzing larger biomolecules like proteins. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. ingenieria-analitica.com This hyphenated technique is invaluable for analyzing complex reaction mixtures, allowing for the separation and identification of the starting materials, the desired conjugate, and any side products. ingenieria-analitica.comnih.gov LC-MS can provide both the retention time and the mass-to-charge ratio of each component, offering a comprehensive characterization of the sample. acs.org For PEGylated proteins, LC-MS methods can be developed to analyze the heterogeneity of the sample and determine the average mass and mass distribution. ingenieria-analitica.com
Table 3: Mass Spectrometry Techniques for PEG Conjugate Characterization
| Technique | Principle | Application for this compound |
|---|---|---|
| MALDI-TOF MS | Ionization of molecules from a solid matrix using a laser, followed by mass analysis based on time of flight. | Verification of the molecular weight of the final conjugate, especially for large biomolecules. frontiersin.orgnih.gov |
| LC-MS | Separation of components by liquid chromatography followed by mass analysis. | Comprehensive analysis of reaction mixtures, providing both separation and mass information for purity assessment and conjugate identification. ingenieria-analitica.comnih.govacs.org |
Quantitative Determination of Conjugation Efficiency and Yield
Quantifying the efficiency and yield of the conjugation reaction is essential for optimizing the process and ensuring the quality of the final product. Several methods can be employed for this purpose.
One common approach involves using HPLC to quantify the amount of unreacted biomolecule remaining after the conjugation reaction. By comparing the peak area of the unreacted biomolecule in the reaction mixture to a standard curve, the amount of consumed biomolecule can be determined, and thus the conjugation yield can be calculated. nih.gov
Another method involves the use of colorimetric assays. If the biomolecule has a specific chromophore, the change in absorbance upon conjugation can be monitored. Alternatively, a labeled PEG linker (e.g., with a fluorescent tag) can be used, and the amount of incorporated label can be quantified using spectroscopy.
Thermogravimetric analysis (TGA) can also be used to evaluate PEG density on a nanoparticle surface, which can be an indicator of conjugation efficiency in such systems. researchgate.net By analyzing the weight loss as a function of temperature, the amount of PEG grafted onto the nanoparticle can be quantified. researchgate.net
The choice of method for determining conjugation efficiency and yield often depends on the nature of the biomolecule being conjugated and the specific experimental setup. A combination of techniques often provides the most accurate and comprehensive results. frontiersin.org
Future Perspectives and Emerging Research Trajectories for Boc Nh Peg11 Nhs Ester in Chemical Biology
Integration with Orthogonal "Click Chemistry" and Bioorthogonal Ligation Techniques
The structure of Boc-NH-PEG11-NHS ester is well-suited for integration with "click chemistry" and other bioorthogonal ligation techniques. The Boc-protected amine serves as a latent functionality that, after deprotection, can be readily modified to incorporate a bioorthogonal handle, such as an azide (B81097) or an alkyne. This two-step approach provides a powerful strategy for the site-specific labeling and assembly of biomolecules.
Following the initial conjugation of a biomolecule via the NHS ester to a primary amine, the Boc group can be removed under acidic conditions to reveal a terminal amine. polysciences.comrapp-polymere.com This newly exposed amine can then be reacted with a molecule containing a complementary functional group suitable for click chemistry. For instance, the amine can be acylated with an alkyne- or azide-containing carboxylic acid. This prepares the conjugate for a subsequent copper-catalyzed or copper-free click reaction. lumiprobe.comcreativepegworks.com
A practical example of this approach has been demonstrated in the development of a magnetoplasmonic imaging agent for copper(I). nih.gov In this research, a Boc-NH-PEG-NHS ester was first reacted with propargylamine (B41283) to introduce an acetylene (B1199291) functionality. nih.gov This was achieved by dissolving the Boc-NH-PEG-NHS ester in dichloromethane (B109758) with propargylamine and N,N-diisopropylethylamine, followed by refluxing. nih.gov The resulting alkyne-terminated PEG linker could then participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This strategy allows for the efficient linking of the PEGylated molecule to another molecule bearing an azide group. lumiprobe.comnih.gov
The table below summarizes a representative reaction for introducing an alkyne functionality, a prerequisite for certain click chemistry reactions.
| Reaction Step | Reagents and Conditions | Outcome | Reference |
| Alkyne Functionalization | Boc-NH-PEG-NHS ester, propargylamine, N,N-diisopropylethylamine, in CH₂Cl₂ | Formation of a Boc-protected, alkyne-terminated PEG linker | nih.gov |
| Boc Deprotection | Acidic conditions (e.g., TFA) | Exposure of a primary amine for further conjugation | polysciences.comrapp-polymere.com |
This sequential approach, enabled by the orthogonal protecting groups of this compound, is a significant advantage for constructing well-defined bioconjugates.
Development of Responsive and Cleavable Linker Architectures
A growing area of interest in drug delivery and diagnostics is the development of linkers that can be cleaved under specific physiological or external stimuli. While this compound itself is a stable linker, its versatile chemistry allows for its incorporation into more complex, cleavable systems.
The deprotected amine of the linker can be coupled to a variety of cleavable moieties, such as those sensitive to pH, redox potential, or specific enzymes. For example, after the initial conjugation via the NHS ester and subsequent Boc deprotection, the newly formed amine could be reacted with a molecule containing a pH-sensitive group, like a cis-aconityl moiety. This was demonstrated in the synthesis of a targeted drug delivery system for hepatic cancer, where a deprotected amine on a PEG linker was reacted with cis-aconitic anhydride (B1165640) to create a pH-labile bond. umich.edu
Another approach is the introduction of an enzyme-cleavable peptide sequence. The deprotected amine could serve as an anchor point for the synthesis of a short peptide that is a substrate for a disease-associated enzyme. This would allow for the targeted release of a therapeutic or diagnostic agent at the site of disease.
The development of such responsive linkers is a key future direction, and the chemical handles provided by this compound make it an attractive starting point for these more advanced molecular constructs.
Advancements in Automated Synthesis and High-Throughput Functionalization Methodologies
The increasing demand for novel bioconjugates in areas like drug discovery, proteomics, and diagnostics necessitates the development of automated and high-throughput synthesis methods. The well-defined, stepwise reactivity of this compound makes it amenable to such approaches.
Automated solid-phase or liquid-phase synthesis platforms could be programmed to perform the sequential conjugation reactions. For instance, a biomolecule could be immobilized on a solid support and then treated with this compound. Following a washing step, an automated system could deliver the acidic reagent for Boc deprotection, followed by the addition of the next building block for conjugation to the newly exposed amine.
High-throughput screening of different bioconjugates could also be facilitated. By using the this compound as a common scaffold, libraries of compounds could be generated by reacting the deprotected amine with a diverse set of molecules (e.g., different targeting ligands, fluorophores, or small molecule drugs). This would allow for the rapid identification of conjugates with optimal properties for a given application. The ability to automate the analysis of PEGylated proteins is also a critical aspect that can be enabled by well-designed linkers. polysciences.com
Exploration in Multi-Functional Molecular Probes and Diagnostics
The sequential and orthogonal nature of the reactive groups in this compound makes it an ideal candidate for the construction of multi-functional molecular probes and diagnostic agents. This linker allows for the precise assembly of multiple components, such as a targeting moiety, a signaling molecule (e.g., a fluorophore or a quantum dot), and a therapeutic agent, onto a single molecular scaffold.
In a notable example of creating a complex, multi-functional system, researchers synthesized a targeted nano-conjugate for hepatic cancer therapy. umich.edu In their work, a heterobifunctional Boc-NH-PEG-NHS ester was coupled to a targeting ligand after the deprotection of a protecting group on the ligand. umich.edu Subsequently, the Boc group on the PEG linker was deprotected to allow for the attachment of this entire targeting arm to a dendrimer. umich.edu This demonstrates the linker's utility in building up complex, multi-component systems in a controlled manner.
Similarly, in the field of diagnostics, this linker could be used to create probes for multimodal imaging. For instance, the NHS ester could be used to attach the linker to a targeting antibody. Following Boc deprotection, the amine could be conjugated to a chelator for a radiometal for positron emission tomography (PET) imaging, while another part of the antibody is labeled with a near-infrared fluorophore for optical imaging. The research on a magnetoplasmonic imaging agent for copper(I) also highlights the potential for creating dual-response probes. nih.gov
The table below outlines the sequential conjugation steps for creating a multi-functional probe.
| Step | Reaction | Purpose | Reference |
| 1 | Reaction of NHS ester with a primary amine on molecule A | Attachment of the first functional component | broadpharm.com |
| 2 | Deprotection of the Boc group with acid | Unmasking the second reactive site | polysciences.comrapp-polymere.com |
| 3 | Reaction of the newly exposed amine with molecule B | Attachment of the second functional component | umich.edu |
This step-wise approach is crucial for the rational design of sophisticated probes and diagnostic agents with enhanced specificity and sensitivity.
Q & A
Q. How to conjugate Boc-NH-PEG11-NHS ester to amine-containing biomolecules (e.g., proteins, antibodies)?
- Methodological Answer : Dissolve this compound in anhydrous DMSO or DMF to prevent hydrolysis. React with target biomolecules (e.g., lysine residues on proteins) in pH 7–9 buffers (e.g., PBS or borate) at 4–25°C for 1–4 hours. Use a 5–10× molar excess of the reagent to ensure complete conjugation. Quench unreacted NHS esters with glycine or Tris buffer. Purify conjugates via dialysis (MWCO 3–10 kDa) or size-exclusion chromatography (SEC). Validate conjugation using SDS-PAGE (shift in molecular weight) or MALDI-TOF mass spectrometry (increase in mass ~644 Da per PEG11 unit) .
Q. How to confirm the identity and purity of this compound after synthesis or storage?
- Methodological Answer :
- NMR : Monitor the disappearance of the NHS ester proton signal at δ ~2.8 ppm (succinimide ring) and Boc-protected amine at δ ~1.4 ppm.
- HPLC : Use a C18 column with UV detection at 220 nm. Retention time shifts indicate hydrolysis or degradation.
- Mass Spectrometry : Compare observed molecular weight (theoretical: 644.79 g/mol for Boc-NH-PEG11-NH2) with experimental values to confirm integrity .
Q. What storage conditions maximize this compound stability?
- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected vials with desiccants. For short-term use, dissolve in anhydrous DMSO (5–10 mM aliquots) and avoid repeated freeze-thaw cycles. Avoid aqueous buffers (hydrolysis risk) and temperatures above 25°C .
Advanced Research Questions
Q. How to optimize reaction efficiency when conjugating this compound to sterically hindered biomolecules (e.g., antibodies)?
- Methodological Answer :
- PEG Length : The PEG11 spacer reduces steric hindrance compared to shorter PEGs (e.g., PEG4). Use longer incubation times (12–24 hours) at 4°C to minimize aggregation.
- Molar Ratio : Titrate reagent excess (up to 20×) while monitoring solubility.
- Buffer Additives : Include 0.1% Tween-20 or 5% glycerol to stabilize proteins. Validate conjugation efficiency via SEC-HPLC or fluorescence labeling .
Q. How to design sequential conjugation workflows using Boc protection and NHS ester reactivity?
- Methodological Answer :
First Step : Conjugate NHS ester to a primary amine on the target (e.g., lysine on an antibody).
Deprotection : Treat with 95% TFA/water for 30 minutes to remove the Boc group, exposing the free amine.
Second Step : React the deprotected amine with a second reagent (e.g., FITC-NHS ester or DBCO-azide via click chemistry).
Characterize each step using LC-MS or dual-color fluorescence assays .
Q. How to troubleshoot low conjugation yields due to competing hydrolysis of the NHS ester?
- Methodological Answer :
- Kinetic Monitoring : Use HPLC to quantify hydrolysis rates at different pH values (optimal: pH 8.5).
- Quenching Controls : Add glycine at timed intervals to terminate reactions and calculate active ester availability.
- Competitive Buffers : Avoid amine-containing buffers (e.g., Tris); use HEPES or carbonate instead .
Q. How to resolve contradictions in reported reaction efficiencies for PEG-NHS esters across studies?
- Methodological Answer :
- Variable Factors : Compare buffer ionic strength, PEG length (PEG11 vs. PEG4), and target biomolecule size.
- Data Normalization : Express yields as moles of conjugate per mole of reagent, not absolute mass.
- Cross-Validation : Use orthogonal techniques (e.g., fluorescence correlation spectroscopy vs. SEC) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
